

Benzeneopropanol (CAS 122-97-4): A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Benzeneopropanol**

Cat. No.: **B7769557**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for **Benzeneopropanol** (CAS 122-97-4), a versatile organic compound used in various industrial and research applications, including as a fragrance ingredient and a building block in organic synthesis.^[1] This document outlines the material's physical and chemical properties, potential hazards, toxicological data, and detailed protocols for safe handling, storage, and emergency procedures.

Chemical and Physical Properties

Benzeneopropanol is a colorless to pale yellow liquid with a characteristic floral or pleasant aromatic odor.^{[1][2][3]} It is soluble in organic solvents and has limited solubility in water.^{[1][4]}

Table 1: Physical and Chemical Properties of **Benzeneopropanol**

Property	Value	Reference
CAS Number	122-97-4	[1] [2] [5] [6]
Molecular Formula	C ₉ H ₁₂ O	[1] [3] [5]
Molecular Weight	136.19 g/mol	[3] [5]
Appearance	Colorless to pale yellow liquid	[1] [2] [3]
Odor	Floral, aromatic	[1] [2] [7]
Melting Point	-18 °C to <= -100 °C	[2] [3] [8]
Boiling Point	235 - 238 °C at 760 mmHg	[2] [3] [8]
Flash Point	109 - 120 °C (closed cup)	[2] [9] [10] [11]
Density	1.001 g/cm ³ at 20 °C	[2] [9]
Vapor Pressure	25 Pa at 20 °C; 35 Pa at 25 °C	[2]
Solubility in Water	5680 mg/L at 25 °C	[4]
log Pow (Octanol/Water Partition Coefficient)	1.6 - 1.88	[2] [8]

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **Benzeneopropanol** is classified as causing skin irritation and serious eye irritation or damage.[\[2\]](#)[\[9\]](#)

Table 2: GHS Hazard Classification

Hazard Class	Category	Hazard Statement
Skin Corrosion/Irritation	Category 1B / 2	H314: Causes severe skin burns and eye damage / H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	Category 1 / 2A	H314: Causes severe skin burns and eye damage / H319: Causes serious eye irritation
Acute aquatic toxicity	Category 3	H402: Harmful to aquatic life

Note: Classification may vary slightly between different suppliers and regulatory bodies.

Toxicological Data

The primary toxicological concerns associated with **Benzene propanol** are its irritant and corrosive effects on the skin and eyes. It has low acute oral and dermal toxicity.^[8] No evidence suggests that **Benzene propanol** is carcinogenic, mutagenic, or a reproductive toxin.^{[8][9]}

Table 3: Summary of Toxicological Data

Test	Species	Route	Result	Reference
LD50	Rat	Oral	2300 mg/kg	[8][9][12][13]
LD50	Rabbit	Dermal	5 g/kg	[9][12][13]
Skin Irritation	Rabbit	Dermal	Moderate irritant (Draize test)	[13]
Eye Irritation	-	-	Expected to cause serious eye damage	[8]
Aquatic Toxicity (LC50, 96h)	Danio rerio (Zebra fish)	-	> 61 mg/L	[2]
Aquatic Toxicity (EC50, 48h)	Daphnia magna (Water flea)	-	60.6 mg/L	[2]
Aquatic Toxicity (EC50, 72h)	Pseudokirchnerie lla subcapitata (Green algae)	-	109 mg/L	[2]

Signaling Pathways of Toxicity

Current scientific literature does not indicate any specific signaling pathways associated with the toxicity of **Benzene propanol**. Its hazardous effects are primarily attributed to its direct corrosive and irritant properties on biological tissues upon contact, rather than interaction with specific cellular signaling cascades.

Experimental Protocols

The toxicological data presented above are derived from standardized experimental protocols. Below are summaries of the methodologies for the key cited experiments.

Acute Oral Toxicity (Based on OECD Test Guideline 401)

The acute oral toxicity of a substance is typically determined using a protocol similar to the now-deleted OECD Test Guideline 401.[14][15][16]

- Principle: The test substance is administered orally by gavage in graduated doses to several groups of experimental animals, with one dose per group.[\[3\]](#) Observations of effects and mortality are made.[\[3\]](#)
- Test Animals: Healthy, young adult rats are commonly used.[\[3\]](#)
- Procedure:
 - Animals are fasted prior to dosing.
 - The test substance, often dissolved or suspended in a suitable vehicle like corn oil, is administered in a single dose by oral gavage.[\[3\]](#)
 - Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.[\[8\]](#)
 - A post-mortem examination (necropsy) is performed on all animals at the end of the study.[\[3\]](#)
- Data Analysis: The LD50 (the dose estimated to be lethal to 50% of the animals) is calculated.

Acute Dermal Irritation/Corrosion (Based on OECD Test Guideline 404)

This test assesses the potential of a substance to cause local irritation or corrosion upon topical application to the skin.[\[1\]](#)[\[7\]](#)[\[8\]](#)

- Principle: The substance is applied in a single dose to a small area of the skin of an animal, while an untreated area serves as a control.[\[1\]](#)[\[4\]](#)[\[8\]](#)
- Test Animals: The albino rabbit is the preferred species.[\[1\]](#)[\[8\]](#)
- Procedure:
 - Approximately 24 hours before the test, the fur is clipped from a small area on the animal's back.

- A dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to the prepared skin and covered with a gauze patch.[8]
- The exposure period is typically 4 hours.[1][8]
- After exposure, the residual test substance is removed.[8]
- The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) and daily thereafter for up to 14 days.[1][8]
- Data Analysis: The severity of the skin reactions is scored and evaluated to determine the level of irritation or corrosion.[8]

Acute Eye Irritation/Corrosion (Based on OECD Test Guideline 405)

This test evaluates the potential of a substance to cause irritation or corrosion to the eye.[5][6][9][10][12]

- Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an experimental animal, with the other eye serving as a control.[6][9][12]
- Test Animals: The albino rabbit is the recommended species.[6]
- Procedure:
 - A single dose of the test substance (typically 0.1 mL for liquids) is instilled into the conjunctival sac of one eye.[11]
 - The eyelids are held together for a short period to prevent loss of the material.
 - The eye is examined for ocular reactions at 1, 24, 48, and 72 hours after application.[6] Observations may continue for up to 21 days to assess the reversibility of any effects.[12]
 - The cornea, iris, and conjunctiva are evaluated and scored for the severity of any lesions.[11][12]

- Data Analysis: The scores are used to classify the substance's potential for eye irritation or corrosion.[12]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure to **Benzene propanol**.

Handling

- Handle in a well-ventilated area.[2]
- Avoid contact with skin and eyes.[2]
- Avoid breathing vapors or mist.[2]
- Use non-sparking tools to prevent fire caused by electrostatic discharge.[2]
- Wash hands thoroughly after handling.[2]

Storage

- Keep the container tightly closed in a dry and well-ventilated place.[2][7]
- Store away from strong oxidizing agents.[2]
- The substance is stable under recommended storage conditions.[2][11]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling **Benzene propanol**.

Table 4: Recommended Personal Protective Equipment

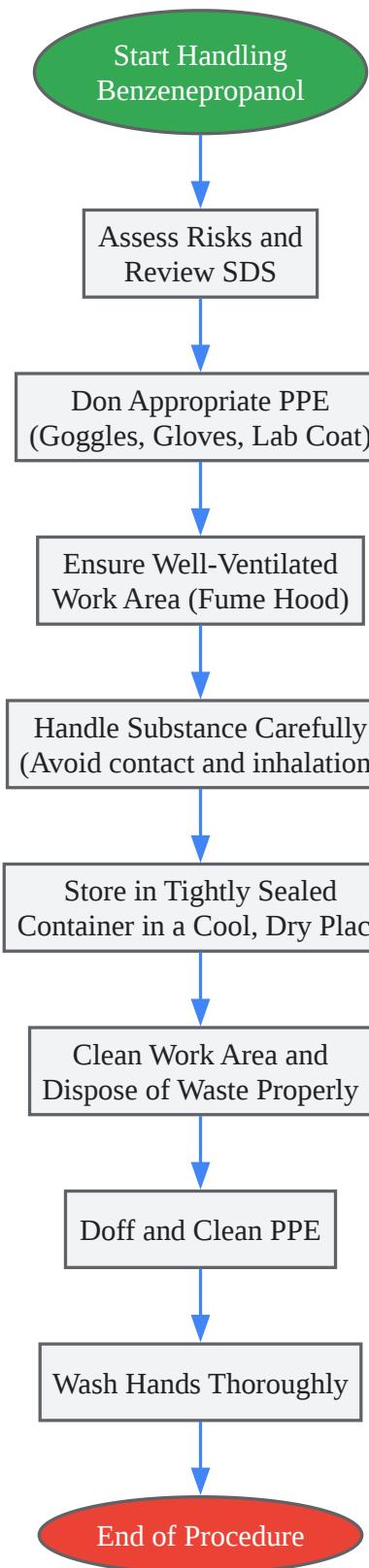
Protection Type	Specification	Reference
Eye/Face Protection	Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).	[2]
Skin Protection	Wear fire/flame resistant and impervious clothing. Handle with gloves that satisfy EU Directive 89/686/EEC and the standard EN 374.	[2]
Respiratory Protection	If exposure limits are exceeded or irritation is experienced, use a full-face respirator.	[2]

Emergency Procedures

First-Aid Measures

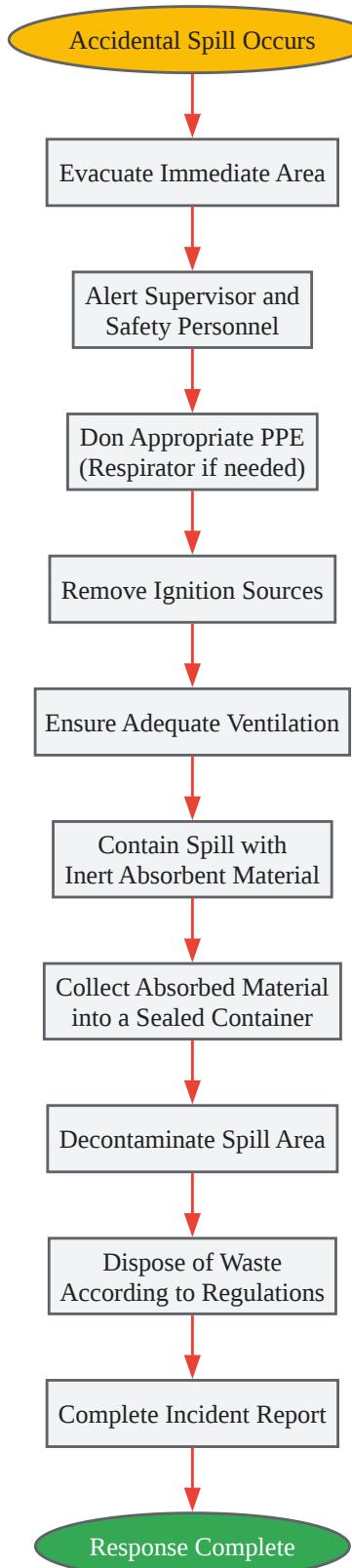
- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
- Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[2]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical help.[2]
- Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a doctor or Poison Control Center immediately.[2]

Accidental Release Measures


In the event of a spill or leak, the following steps should be taken:

- Personal Precautions:
 - Use personal protective equipment.[2][7]

- Avoid breathing vapors, mist, or gas.[2][7]
- Ensure adequate ventilation.[2][7]
- Evacuate personnel to safe areas.[2][7]
- Remove all sources of ignition.[2]
- Environmental Precautions:
 - Prevent further leakage or spillage if safe to do so.[2]
 - Do not let the product enter drains.[2][7]
- Methods for Containment and Cleaning Up:
 - Contain the spillage.
 - Collect with an inert absorbent material (e.g., sand, silica gel).
 - Place in a suitable, closed container for disposal.


Visualizations

Safe Handling Workflow

[Click to download full resolution via product page](#)

Caption: A workflow for the safe handling of **Benzenepropanol**.

Accidental Release Response

[Click to download full resolution via product page](#)

Caption: A logical workflow for responding to an accidental release of **Benzeneopropanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. oecd.org [oecd.org]
- 2. Draize test - Wikipedia [en.wikipedia.org]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. oecd.org [oecd.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. oecd.org [oecd.org]
- 7. nucro-technics.com [nucro-technics.com]
- 8. Test No. 404: Acute Dermal Irritation/Corrosion - OECD - Google Books [books.google.com.pk]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. oecd.org [oecd.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. nucro-technics.com [nucro-technics.com]
- 13. Acute dermal irritation/corrosion: OECD 404 | PPTX [slideshare.net]
- 14. oecd.org [oecd.org]
- 15. scribd.com [scribd.com]
- 16. oecd.org [oecd.org]
- To cite this document: BenchChem. [Benzeneopropanol (CAS 122-97-4): A Technical Guide to Safety and Handling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7769557#benzenepropanol-cas-number-122-97-4-safety-and-handling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com